

Echitoveniline vs. Strychnine: A Comparative Pharmacological and Toxicological Review

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Echitoveniline	
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This guide provides a detailed comparative analysis of the well-characterized neurotoxin, strychnine, and the lesser-known indole alkaloid, **Echitoveniline**. While extensive data exists for strychnine, research on **Echitoveniline** is notably sparse. This document aims to juxtapose the established pharmacological and toxicological profile of strychnine with the currently available information for **Echitoveniline**, thereby highlighting critical knowledge gaps and potential avenues for future research.

Introduction

Strychnine is a highly toxic indole alkaloid derived from the seeds of the Strychnos nux-vomica tree.[1] It is a potent antagonist of glycine receptors in the central nervous system, leading to excitatory effects, convulsions, and, at high doses, death by asphyxiation.[1][2] Its mechanism of action and toxicological profile are well-documented, making it a critical reference compound in neuropharmacology.

Echitoveniline is also an indole alkaloid, found in the fruits and leaves of Alstonia venenata, a plant used in traditional medicine in South India.[3] While various extracts of Alstonia venenata have been reported to possess antimicrobial, antioxidant, and even anticancer properties, specific pharmacological and toxicological data for its constituent alkaloid, **Echitoveniline**, are conspicuously absent from the current scientific literature.[3][4][5] This guide synthesizes the available information on both compounds to provide a framework for understanding their potential similarities and differences.



Chemical and Physical Properties

Property	Echitoveniline	Strychnine
Chemical Formula	C22H26N2O4	C21H22N2O2
Molar Mass	382.45 g/mol	334.4 g/mol [6]
Class	Indole Alkaloid	Indole Alkaloid[6]
Source	Alstonia venenata[3]	Strychnos nux-vomica[1]
Appearance	Not reported	Colorless to white crystalline powder[6]
Solubility	Not reported	Water: 160 mg/L at 25 °C[6]

Pharmacological Properties

A significant disparity exists in the pharmacological characterization of **Echitoveniline** and strychnine. Strychnine is a well-established antagonist of the glycine receptor, while the molecular target of **Echitoveniline** remains to be identified.

Strychnine's primary pharmacological action is the competitive antagonism of inhibitory glycine receptors, primarily in the spinal cord and brainstem.[7][8] This inhibition of glycinergic neurotransmission reduces the threshold for neuronal firing, leading to generalized hyperexcitability of the central nervous system.



Parameter	Value	Receptor/Assay
IC50	~40 nM	Glycine-evoked currents (rat neocortical neurons)
IC50	58 nM	Glycine-evoked whole-cell currents (mouse)[9]
IC50	60 nM	Glycine-induced chloride currents (rat NAcc neurons) [10]
Kı	0.03 μΜ	[³H]Strychnine binding (rat spinal cord)[8]

Specific pharmacological data for pure **Echitoveniline**, such as receptor binding affinities or IC₅₀ values, are not available in the published literature. However, studies on extracts of Alstonia venenata provide some indication of potential biological activity. An alcoholic extract of the fruits was noted to have an initial activation effect on acetylcholine esterase, followed by inhibition and subsequent activation. Phytochemical screening of various extracts has confirmed the presence of alkaloids, flavonoids, tannins, and other bioactive compounds.[11] [12] Recent in vivo research has demonstrated that a methanolic root extract of Alstonia venenata, delivered via chitosan nanoparticles, can significantly inhibit the progression of chemically-induced breast cancer in rats.[5] This suggests that the constituent alkaloids, which may include **Echitoveniline**, possess potent biological activity warranting further investigation.

Toxicological Profile

The toxicity of strychnine is well-documented, whereas no specific toxicity studies on **Echitoveniline** have been reported.

Strychnine is a potent poison, and its toxicity varies depending on the route of administration and the animal species.[1][2]



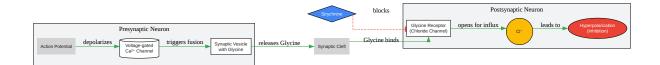
Species	Route of Administration	LD ₅₀
Mouse	Oral	2 mg/kg[2]
Mouse	Intraperitoneal	0.98 mg/kg[13]
Rat	Oral	16 mg/kg[2][6]
Rat	Intravenous	0.582 - 0.96 mg/kg[1][6]
Dog	Oral	0.5 mg/kg[2]
Cat	Oral	0.5 mg/kg[2]

The lethal oral dose in adult humans is estimated to be between 30 and 120 mg.[2]

There is no available data on the LD₅₀ or any other measure of toxicity for **Echitoveniline**. The traditional use of Alstonia venenata in medicine suggests that its preparations may be safe at certain doses, but this has not been scientifically validated for the purified alkaloids. Studies on the total alkaloid extracts from the related species Alstonia scholaris have shown a murine LD₅₀ of 5.48 g/kg, indicating that not all alkaloids from this genus share the high toxicity of strychnine.[14] However, without specific data, the toxicity of **Echitoveniline** remains unknown.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the mechanism of inhibitory neurotransmission by glycine and its antagonism by strychnine.

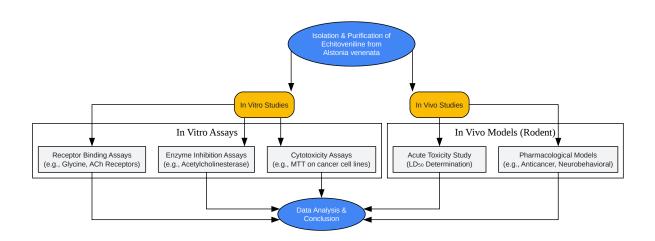


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Caption: Strychnine antagonism at the inhibitory glycine receptor.

This diagram outlines a potential workflow for the pharmacological and toxicological characterization of **Echitoveniline**.



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- To cite this document: BenchChem. [Echitoveniline vs. Strychnine: A Comparative Pharmacological and Toxicological Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1164242#echitoveniline-vs-strychnine-a-comparative-study]

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